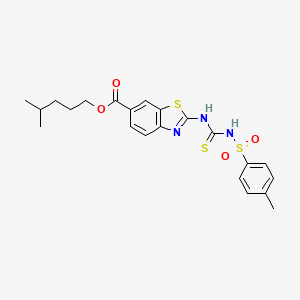
ATP Synthesis-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATP Synthesis-IN-2 is a compound that plays a crucial role in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. ATP is essential for various cellular processes, including metabolism, transport, and signaling. This compound is involved in the catalytic mechanism that drives the formation of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ATP Synthesis-IN-2 involves a multi-step process that includes the use of various reagents and catalysts. The synthetic route typically starts with the preparation of adenosine, which is then phosphorylated to form ATP. The reaction conditions often require specific pH levels, temperatures, and the presence of metal ions to facilitate the phosphorylation process.
Industrial Production Methods
Industrial production of this compound involves the use of bioreactors where microorganisms such as yeast or bacteria are cultured under controlled conditions. These microorganisms are genetically engineered to overproduce this compound, which is then extracted and purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
ATP Synthesis-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the transfer of electrons from this compound to an electron acceptor.
Reduction: Involves the gain of electrons by this compound from an electron donor.
Substitution: Involves the replacement of a functional group in this compound with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled pH and temperature conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include phosphorylated derivatives of this compound, which are crucial intermediates in the synthesis of ATP.
Applications De Recherche Scientifique
ATP Synthesis-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various biochemical reactions.
Biology: Plays a crucial role in cellular respiration and energy metabolism.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.
Industry: Used in the production of biofuels and other biotechnological applications.
Mécanisme D'action
ATP Synthesis-IN-2 exerts its effects by facilitating the transfer of phosphate groups to ADP, forming ATP. This process involves the binding of this compound to specific molecular targets, such as the F1 and Fo subunits of ATP synthase. The proton motive force generated across the mitochondrial membrane drives the rotation of these subunits, leading to the synthesis of ATP.
Comparaison Avec Des Composés Similaires
Similar Compounds
ATP Synthase: Another enzyme involved in ATP synthesis but with a different mechanism of action.
Adenosine Kinase: Catalyzes the phosphorylation of adenosine to form adenosine monophosphate (AMP).
Polyphosphate Kinase: Involved in the synthesis of polyphosphates from ATP.
Uniqueness
ATP Synthesis-IN-2 is unique in its ability to efficiently catalyze the formation of ATP under specific conditions, making it a valuable tool in both research and industrial applications. Its high specificity and catalytic efficiency distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C27H29N3S |
|---|---|
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
N-[(2-benzylsulfanylquinolin-3-yl)methyl]-1-[4-[(dimethylamino)methyl]phenyl]methanamine |
InChI |
InChI=1S/C27H29N3S/c1-30(2)19-22-14-12-21(13-15-22)17-28-18-25-16-24-10-6-7-11-26(24)29-27(25)31-20-23-8-4-3-5-9-23/h3-16,28H,17-20H2,1-2H3 |
Clé InChI |
SFWQOTBCGHCKGK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)
![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)




![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)



![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)

